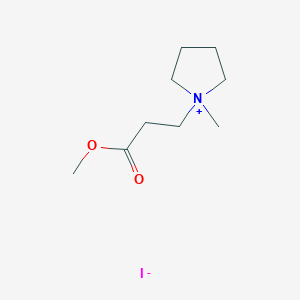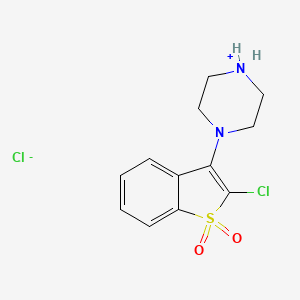
Trichlorophenyl cyclohexylamido ethyl thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorophenyl cyclohexylamido ethyl thiophosphate is a chemical compound with the molecular formula C₁₄H₁₉Cl₃NO₂PS and a molecular weight of 402.704 g/mol . This compound is known for its unique structure, which includes a trichlorophenyl group, a cyclohexylamido group, and a thiophosphate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of trichlorophenyl cyclohexylamido ethyl thiophosphate typically involves multiple steps. One common synthetic route includes the reaction of trichlorophenol with cyclohexylamine to form the cyclohexylamido derivative. This intermediate is then reacted with ethyl thiophosphate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Trichlorophenyl cyclohexylamido ethyl thiophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trichlorophenyl cyclohexylamido ethyl thiophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of trichlorophenyl cyclohexylamido ethyl thiophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Trichlorophenyl cyclohexylamido ethyl thiophosphate can be compared with other similar compounds, such as:
Trichlorophenyl isothiocyanate: This compound has a similar trichlorophenyl group but differs in its functional groups and overall structure.
Cyclohexylamido ethyl phosphate: This compound shares the cyclohexylamido group but lacks the trichlorophenyl and thiophosphate groups.
Thiophosphate derivatives: Other thiophosphate compounds may have different substituents but share the thiophosphate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19Cl3NO2PS |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphinothioyl]cyclohexanamine |
InChI |
InChI=1S/C14H19Cl3NO2PS/c1-2-19-21(22,18-10-6-4-3-5-7-10)20-14-9-12(16)11(15)8-13(14)17/h8-10H,2-7H2,1H3,(H,18,22) |
Clave InChI |
BNWPHCMSAUZTRF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(NC1CCCCC1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)




